Ethyl 2-(4-chloro-3-formylphenoxy)acetate
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Overview
Description
Ethyl 2-(4-chloro-3-formylphenoxy)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a chloro-substituted phenyl group and a formyl group attached to the phenoxy moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chloro-3-formylphenoxy)acetate typically involves the reaction of 4-chloro-3-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in Ethyl 2-(4-chloro-3-formylphenoxy)acetate can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: 2-(4-chloro-3-carboxyphenoxy)acetic acid.
Reduction: Ethyl 2-(4-chloro-3-hydroxyphenoxy)acetate.
Substitution: Ethyl 2-(4-amino-3-formylphenoxy)acetate.
Scientific Research Applications
Ethyl 2-(4-chloro-3-formylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-3-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Ethyl 2-(4-chloro-2-formylphenoxy)acetate: Similar structure but with the formyl group in a different position.
Ethyl 2-(4-bromo-3-formylphenoxy)acetate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 2-(4-chloro-3-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness: Ethyl 2-(4-chloro-3-formylphenoxy)acetate is unique due to the specific positioning of the chloro and formyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological properties.
Properties
Molecular Formula |
C11H11ClO4 |
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Molecular Weight |
242.65 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-3-formylphenoxy)acetate |
InChI |
InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-9-3-4-10(12)8(5-9)6-13/h3-6H,2,7H2,1H3 |
InChI Key |
VGTPTGXOISPLIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)Cl)C=O |
Origin of Product |
United States |
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